Enhanced Acidity: 10,000-Fold pKa Reduction Versus Non-Fluorinated 4-Hydroxybenzoic Acid
The tetrafluorination of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid produces a dramatic acid-strengthening effect relative to non-fluorinated 4-hydroxybenzoic acid. The observed pKa of 5.3 represents a nearly 10,000-fold increase in acidity compared to the 9.3 pKa of unsubstituted 4-hydroxybenzoic acid . This quantifiable enhancement reflects the cumulative inductive electron-withdrawing effect of the four fluorine atoms that stabilize the conjugate base, directly impacting the compound's reactivity profile in esterification, amidation, and metal coordination reactions [1].
| Evidence Dimension | Carboxylic acid pKa (aqueous, experimental) |
|---|---|
| Target Compound Data | pKa = 5.3 |
| Comparator Or Baseline | 4-Hydroxybenzoic acid (non-fluorinated): pKa = 9.3 |
| Quantified Difference | ΔpKa = 4.0 log units (~10,000× stronger acid) |
| Conditions | Experimental determination (aqueous media) |
Why This Matters
This 4.0 pKa unit difference quantifies the enhanced carboxylate nucleophilicity and altered protonation state at physiological pH, which directly governs conjugation efficiency and metal-binding affinity in downstream applications.
- [1] Chembase. (n.d.). 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid (CBID: 57334). View Source
